molecular formula C9H6BrN B021735 3-Bromoquinoline CAS No. 5332-24-1

3-Bromoquinoline

Cat. No. B021735
Key on ui cas rn: 5332-24-1
M. Wt: 208.05 g/mol
InChI Key: ZGIKWINFUGEQEO-UHFFFAOYSA-N
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Patent
US06316675B1

Procedure details

A reaction is performed as described in Example 1, except that 3.9 mg (0.015 mmol) of (CH2CN)2PdCl2, 34.9 mg (0.09 mmol) of Ph4PCl, 496.0 mg (6.05 mmol) of anhydrous sodium acetate, 638.74 mg (3.07 mmol) of 3-bromoquinoline and 427.0 mg (4.1 mmol) of styrene are reacted in 1.5 ml of DMF. Stirring is performed at 130° C. for 5 hours. According to the processing described in Example 1, a 72.5% yield of Heck products (85.1% trans-stilbene, 0.8% cis-stilbene, and 14.1% 1,1-diphenylethene) is obtained with 78.5% conversion of 3-bromoquinoline.
[Compound]
Name
(CH2CN)2PdCl2
Quantity
3.9 mg
Type
reactant
Reaction Step One
Quantity
496 mg
Type
reactant
Reaction Step Two
Quantity
638.74 mg
Type
reactant
Reaction Step Three
Quantity
427 mg
Type
reactant
Reaction Step Four
Quantity
34.9 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Six
Yield
85.1%
Yield
0.8%
Yield
14.1%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[Br:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][CH:11]=2.[CH2:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cl-].CN(C=O)C>[C:8]1(/[CH:7]=[CH:16]/[C:15]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:19]1(/[CH:18]=[CH:17]\[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[C:19]1([C:18]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH2:17])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Br:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][CH:11]=2 |f:0.1,4.5|

Inputs

Step One
Name
(CH2CN)2PdCl2
Quantity
3.9 mg
Type
reactant
Smiles
Step Two
Name
Quantity
496 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
638.74 mg
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Step Four
Name
Quantity
427 mg
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Five
Name
Quantity
34.9 mg
Type
catalyst
Smiles
[P+](C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-]
Step Six
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)\C=C\C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.1%
Name
Type
product
Smiles
C1(=CC=CC=C1)\C=C/C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.8%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14.1%
Name
Type
product
Smiles
BrC=1C=NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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